2,6-ビス(4-メトキシベンジリデン)シクロヘキサノン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

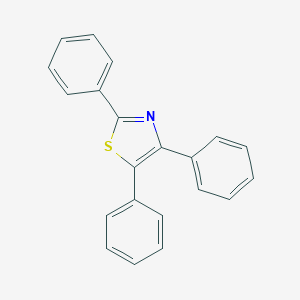

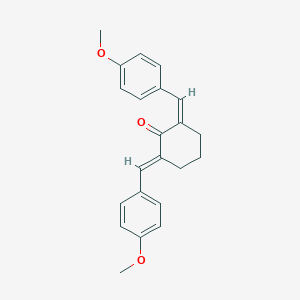

“2,6-Bis(4-methoxybenzylidene)cyclohexanone” is a chemical compound with the molecular formula C22H22O3 . It has an average mass of 334.408 Da and a monoisotopic mass of 334.156891 Da .

Molecular Structure Analysis

The molecular structure of “2,6-Bis(4-methoxybenzylidene)cyclohexanone” consists of a cyclohexanone ring with two 4-methoxybenzylidene groups attached at the 2 and 6 positions .Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 548.7±50.0 °C at 760 mmHg, and a flash point of 278.3±16.5 °C . It has 3 H bond acceptors, 0 H bond donors, and 4 freely rotating bonds . Its ACD/LogP is 5.91 .科学的研究の応用

生体医用画像化剤

この化合物のフォトクロミック挙動は、生体医用画像化に影響を与えます。ナノ粒子または分子プローブに組み込むことで、科学者は応答性画像化剤を開発できます。これらの剤は、特定のトリガーによって蛍光または吸光度が変化し、疾患の診断や薬物送達に役立ちます。

追加のリソースについては、2,6-ビス(4-メトキシベンジリデン)シクロヘキサノンに関するSigma-Aldrichのページを参照できます . さらに、そのアジド誘導体と光物理的挙動に関する研究が利用可能です .

特性

| { "1. Design of the Synthesis Pathway": "The synthesis of 2,6-Bis(4-methoxybenzylidene)cyclohexanone involves the condensation of two equivalents of 4-methoxybenzaldehyde with one equivalent of cyclohexanone in the presence of a catalytic amount of a base. The reaction is carried out under reflux in an organic solvent. The resulting product is then purified by recrystallization.", "2. Starting Materials": [ "4-methoxybenzaldehyde", "cyclohexanone", "base (such as sodium hydroxide or potassium hydroxide)", "organic solvent (such as ethanol or methanol)" ], "3. Reaction": [ "Step 1: Dissolve 4-methoxybenzaldehyde (2 equivalents) and cyclohexanone (1 equivalent) in an organic solvent (such as ethanol or methanol).", "Step 2: Add a catalytic amount of a base (such as sodium hydroxide or potassium hydroxide) to the reaction mixture.", "Step 3: Heat the reaction mixture under reflux for several hours until the reaction is complete.", "Step 4: Cool the reaction mixture to room temperature and filter off any solid precipitate.", "Step 5: Purify the resulting product by recrystallization using a suitable solvent (such as ethanol or methanol).", "Step 6: Dry the purified product under vacuum to obtain 2,6-Bis(4-methoxybenzylidene)cyclohexanone as a white crystalline solid." ] } | |

CAS番号 |

6275-32-7 |

分子式 |

C22H22O3 |

分子量 |

334.4 g/mol |

IUPAC名 |

(2E,6Z)-2,6-bis[(4-methoxyphenyl)methylidene]cyclohexan-1-one |

InChI |

InChI=1S/C22H22O3/c1-24-20-10-6-16(7-11-20)14-18-4-3-5-19(22(18)23)15-17-8-12-21(25-2)13-9-17/h6-15H,3-5H2,1-2H3/b18-14-,19-15+ |

InChIキー |

ZYMUNTZVOUBQAI-KPNKYRRCSA-N |

異性体SMILES |

COC1=CC=C(C=C1)/C=C/2\CCC/C(=C/C3=CC=C(C=C3)OC)/C2=O |

SMILES |

COC1=CC=C(C=C1)C=C2CCCC(=CC3=CC=C(C=C3)OC)C2=O |

正規SMILES |

COC1=CC=C(C=C1)C=C2CCCC(=CC3=CC=C(C=C3)OC)C2=O |

その他のCAS番号 |

6275-32-7 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural significance of 2,6-Bis(4-methoxybenzylidene)cyclohexanone?

A: 2,6-Bis(4-methoxybenzylidene)cyclohexanone is characterized by a central cyclohexanone ring adopting an envelope conformation. [] Two aromatic rings, each substituted with a methoxy group at the para position, are attached to the cyclohexanone ring. The dihedral angle between these two outer aromatic rings is 19.3° [], influencing the molecule's overall spatial arrangement and potentially its interactions with other molecules.

Q2: How is 2,6-Bis(4-methoxybenzylidene)cyclohexanone synthesized?

A: This compound is synthesized through a Claisen-Schmidt condensation reaction. [, ] This reaction involves the condensation of cyclohexanone with an aromatic aldehyde, specifically 4-methoxybenzaldehyde in this case. The reaction is typically carried out in the presence of a base like potassium hydroxide (KOH) and a solvent like ethanol.

Q3: What spectroscopic techniques are used to characterize 2,6-Bis(4-methoxybenzylidene)cyclohexanone?

A3: Researchers utilize several spectroscopic methods to confirm the structure and analyze the properties of this compound:

- NMR Spectroscopy (NMR): Both 1H-NMR and 13C-NMR are employed to identify the specific hydrogen and carbon environments within the molecule. []

- Infrared Spectroscopy (IR): IR spectroscopy helps identify functional groups present in the compound by analyzing their characteristic vibrations. [, ]

- UV-Vis Spectroscopy (UV-Vis): This technique is particularly useful for studying the compound's electronic transitions and its behavior as a chromophore. [, ] It was used to study the internal charge transfer (ICT) properties of the compound, particularly its reversible ICT in response to pH changes. []

Q4: Has the crystal structure of 2,6-Bis(4-methoxybenzylidene)cyclohexanone been determined?

A: Yes, the crystal structure of 2,6-Bis(4-methoxybenzylidene)cyclohexanone has been elucidated using single crystal X-Ray diffraction. [] This analysis provides valuable information about the three-dimensional arrangement of atoms within the molecule and its crystal lattice, including bond lengths, bond angles, and intermolecular interactions.

Q5: What potential biological activity has been investigated for 2,6-Bis(4-methoxybenzylidene)cyclohexanone?

A: Research suggests that 2,6-Bis(4-methoxybenzylidene)cyclohexanone and its derivatives might exhibit antidiabetic properties. [] A study investigated its potential to inhibit α-amylase, an enzyme involved in carbohydrate digestion and blood sugar regulation. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[(ethoxycarbonyl)amino]benzoate](/img/structure/B188768.png)